N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide
Description
N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a triazolopyrazine core substituted with a methoxy group at position 8 and a methyl-linked thiophene-2-carboxamide moiety at position 2. The triazolopyrazine scaffold is known for its bioisosteric properties, often mimicking purine structures, which contributes to its pharmacological relevance in targeting enzymes or receptors involved in signaling pathways .
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-19-12-10-16-15-9(17(10)5-4-13-12)7-14-11(18)8-3-2-6-20-8/h2-6H,7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKNDXKIWGUHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide typically involves the formation of the triazolo[4,3-a]pyrazine core followed by the introduction of the thiophene-2-carboxamide moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with suitable reagents can yield the desired triazolopyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The purification of the final product is typically achieved through crystallization or chromatographic methods.
Chemical Reactions Analysis
Types of Reactions
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antibacterial properties against various bacterial strains, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Research indicates that it demonstrates moderate to good antibacterial activity, making it a candidate for the development of new antimicrobial agents.
Anticancer Potential
Recent studies have suggested that triazolo-pyrazine derivatives, including N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide, show promise in anticancer applications. These compounds have been evaluated for their cytotoxic effects on various cancer cell lines.
Case Studies
- A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against human cancer cell lines such as breast and lung cancer cells. The exact pathways through which these compounds exert their effects are still being elucidated but may involve apoptosis induction and cell cycle arrest.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the Triazolo-Pyrazine Core : This involves cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : The methoxy and thiophene groups are introduced through specific reactions involving methylation and thiophene derivatives.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Sodium hydride, DMF |
| 2 | Methylation | Methyl iodide, Potassium carbonate |
| 3 | Acylation | Pivaloyl chloride, Triethylamine |
Mechanism of Action
The mechanism of action of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For instance, it has been shown to inhibit the growth of bacterial cells by interfering with essential cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in substituent groups on the triazolopyrazine core or the carboxamide moiety. Key comparisons include:
Key Findings:
Substituent Position and Bioactivity: The 8-methoxy group in the target compound contrasts with 8-hydroxy () and 2-fluoro-4-nitrophenoxy () analogues. Methoxy provides moderate lipophilicity, balancing solubility and membrane permeability, whereas hydroxy groups may confer higher polarity but lower metabolic stability . Substituents at position 3 (e.g., methyl-linked thiophene carboxamide) are critical for target engagement. For example, thiophene’s sulfur atom may enhance π-π stacking compared to phenyl or furan groups .
Synthetic Routes :
- The target compound’s synthesis likely involves cyclization of hydrazine intermediates, analogous to methods described for 3,7-disubstituted triazolopyrazines () and acyl azide derivatives ().
- Patents () highlight the use of trifluoroacetic acid and HPLC purification, suggesting shared challenges in isolating polar triazolopyrazine derivatives.
Methoxy groups generally reduce CYP450-mediated metabolism relative to hydroxy or nitro substituents, as seen in fluorinated pyrazolotriazines ().
Biological Relevance :
- While direct activity data for the target compound is absent, structurally related triazolopyrazines demonstrate antiproliferative (), kinase inhibitory (), and electroluminescent properties (). The thiophene carboxamide may align with hydrazide derivatives () showing protease or kinase affinity.
Biological Activity
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide is a synthetic compound belonging to the class of triazolo-pyrazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 299.29 g/mol. The structure features a thiophene ring and a triazolo-pyrazine core with a methoxy substitution that enhances its biological activity.
Target Pathogens
This compound has been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrates effectiveness against:
- Staphylococcus aureus (S. aureus)
- Escherichia coli (E. coli)
Mode of Action
The compound acts by inhibiting bacterial growth through various mechanisms that may include interference with cell wall synthesis or disruption of metabolic pathways essential for bacterial survival. Preliminary studies suggest that it exhibits moderate to good antibacterial activities against the aforementioned strains .
Structure-Activity Relationship (SAR)
The presence of the methoxy group at position 8 on the triazole ring is crucial for enhancing the compound's antimicrobial properties. SAR studies indicate that modifications to the thiophene and triazole components can significantly influence antibacterial efficacy .
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Increases antibacterial activity |
| Thiophene Ring | Essential for bioactivity |
| Triazole Moiety | Critical for target binding |
Antimicrobial Efficacy
In a study evaluating various derivatives of triazolo-pyrazine compounds, this compound was tested against multiple bacterial strains. Results indicated:
- MIC (Minimum Inhibitory Concentration) values ranging from 0.8 to 6.25 µg/mL against S. aureus and E. coli.
- Comparative analysis showed that this compound outperformed several standard antibiotics in terms of potency .
Cytotoxicity Studies
Further investigations into the cytotoxic effects of this compound revealed moderate toxicity towards mammalian cell lines at higher concentrations but significant selectivity towards bacterial cells . This suggests potential as a therapeutic agent with reduced side effects.
Q & A
Q. What are the key synthetic pathways for this compound, and how can intermediates be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalization of the triazolopyrazine core. A common approach includes:
- Step 1: Coupling of 8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine with a methylthiophene-2-carboxamide moiety via nucleophilic substitution or amide bond formation.
- Step 2: Optimization of reaction conditions (e.g., 10–60°C in anhydrous DMF or THF, 12–24 hours) to minimize side products .
- Step 3: Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .
Key Tip: Monitor reaction progress using TLC and intermediate characterization via -NMR to confirm regioselectivity .
Q. How should researchers optimize reaction conditions to improve yield and purity?
Methodological Answer:
- Temperature Control: Maintain temperatures between 10–60°C during coupling steps to prevent decomposition .
- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) for amidation; THF or dioxane for cyclization reactions .
- Catalysts: Employ EDCI/HOBt or DIPEA for efficient amide bond formation .
- Work-Up: Quench reactions with ice-water to precipitate crude product, followed by HPLC purification for challenging separations .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Confirm presence of amide C=O (~1650–1700 cm) and triazole C=N (~1600 cm) .
- -NMR: Key signals include methoxy protons (~δ 3.9–4.1 ppm) and thiophene aromatic protons (~δ 7.2–7.5 ppm) .
- Mass Spectrometry: Use HRMS to verify molecular ion peaks (e.g., [M+H]) and rule out impurities .
Advanced Research Questions
Q. How can computational methods aid in predicting biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to screen against kinases (e.g., EGFR, PI3K) due to the triazole core’s affinity for ATP-binding pockets .
- QSAR Modeling: Correlate substituent effects (e.g., methoxy position) with activity data from analogues to guide structural optimization .
- ADMET Prediction: Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize compounds with favorable pharmacokinetics .
Q. How to resolve contradictions in reported biological activity across assays?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme concentrations (e.g., 10 nM for kinase assays) .
- Control Experiments: Include reference inhibitors (e.g., staurosporine for kinase activity) and validate via orthogonal methods (e.g., SPR vs. fluorescence assays) .
- Meta-Analysis: Compare IC values across studies while accounting for variations in solvent (DMSO concentration ≤0.1%) and incubation times .
Q. What strategies enhance pharmacokinetic properties in analogues?
Methodological Answer:
- Bioisosteric Replacement: Substitute the methoxy group with trifluoromethyl to improve metabolic stability .
- Prodrug Design: Introduce ester moieties at the thiophene carboxamide to enhance oral bioavailability .
- Solubility Optimization: Incorporate PEGylated side chains or co-crystallize with cyclodextrins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
